1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement, where a chroman ring is fused to a piperidine ring, with a benzoyl group substituted at the 1’ position
Preparation Methods
The synthesis of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors.
Spirocyclization: The chroman ring is then fused with a piperidine ring through a spirocyclization reaction, often involving a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, especially at the positions ortho to the diethoxy groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials, including polymers with unique mechanical and thermal properties.
Mechanism of Action
The mechanism by which 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The diethoxybenzoyl group may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Comparison with Similar Compounds
Similar compounds include other spirocyclic structures such as spiro[1-benzofuran-2,4’-piperidin]-3-one and spiro[1,3,4-thiadiazoline-2,4’-piperidin]-4-one. Compared to these, 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to the presence of the diethoxybenzoyl group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
1'-(3,4-diethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-3-28-21-10-9-17(15-22(21)29-4-2)23(27)25-13-11-24(12-14-25)16-19(26)18-7-5-6-8-20(18)30-24/h5-10,15H,3-4,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCMRCYYCHFORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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